(7Z)-7-(3-methoxybenzylidene)-3-(4-nitrophenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one
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Overview
Description
The compound (7Z)-7-[(3-METHOXYPHENYL)METHYLIDENE]-3-(4-NITROPHENYL)-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE is a complex organic molecule that belongs to the class of thiazolotriazines This compound is characterized by its unique structure, which includes a methoxyphenyl group, a nitrophenyl group, and a thiazolotriazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7Z)-7-[(3-METHOXYPHENYL)METHYLIDENE]-3-(4-NITROPHENYL)-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3-methoxybenzaldehyde with 4-nitroaniline to form an intermediate Schiff base. This intermediate then undergoes cyclization with thiosemicarbazide under acidic conditions to yield the thiazolotriazine core. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to enhance efficiency and reduce costs. This may involve the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is often employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
(7Z)-7-[(3-METHOXYPHENYL)METHYLIDENE]-3-(4-NITROPHENYL)-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions, often using sodium borohydride or lithium aluminum hydride, can convert the nitro group to an amine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at moderate temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions to prevent side reactions.
Substitution: Various electrophiles such as halogens, nitrating agents; reactions often require catalysts like Lewis acids.
Major Products
The major products formed from these reactions include oxides, amines, and substituted derivatives, which can be further utilized in various applications .
Scientific Research Applications
(7Z)-7-[(3-METHOXYPHENYL)METHYLIDENE]-3-(4-NITROPHENYL)-2H,3H,4H,6H,7H-[1,3,5]TRIAZIN-6-ONE: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique chemical structure and biological activity.
Mechanism of Action
The mechanism by which (7Z)-7-[(3-METHOXYPHENYL)METHYLIDENE]-3-(4-NITROPHENYL)-2H,3H,4H,6H,7H-[1,3,5]TRIAZIN-6-ONE exerts its effects involves interactions with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to downstream effects. For example, its antimicrobial activity may be due to the disruption of bacterial cell wall synthesis or interference with DNA replication .
Comparison with Similar Compounds
Similar Compounds
- (7Z)-7-[(3-METHOXYPHENYL)METHYLIDENE]-3-(4-CHLOROPHENYL)-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE
- (7Z)-7-[(3-METHOXYPHENYL)METHYLIDENE]-3-(4-METHYLPHENYL)-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE
Uniqueness
The uniqueness of (7Z)-7-[(3-METHOXYPHENYL)METHYLIDENE]-3-(4-NITROPHENYL)-2H,3H,4H,6H,7H-[1,3,5]TRIAZIN-6-ONE lies in its specific functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H16N4O4S |
---|---|
Molecular Weight |
396.4 g/mol |
IUPAC Name |
(7Z)-7-[(3-methoxyphenyl)methylidene]-3-(4-nitrophenyl)-2,4-dihydro-[1,3]thiazolo[3,2-a][1,3,5]triazin-6-one |
InChI |
InChI=1S/C19H16N4O4S/c1-27-16-4-2-3-13(9-16)10-17-18(24)22-12-21(11-20-19(22)28-17)14-5-7-15(8-6-14)23(25)26/h2-10H,11-12H2,1H3/b17-10- |
InChI Key |
VQJQIHCZKYNZRV-YVLHZVERSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=C\2/C(=O)N3CN(CN=C3S2)C4=CC=C(C=C4)[N+](=O)[O-] |
Canonical SMILES |
COC1=CC=CC(=C1)C=C2C(=O)N3CN(CN=C3S2)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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